3-(3-(Chloromethyl)pentyl)thiophene
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Overview
Description
3-(3-(Chloromethyl)pentyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing sulfur. This particular compound features a thiophene ring substituted with a 3-(chloromethyl)pentyl group, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Chloromethyl)pentyl)thiophene can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Paal-Knorr synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Thiophene rings can undergo oxidation to form sulfoxides and sulfones. Reagents like hydrogen peroxide and m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reduction of the thiophene ring can be achieved using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of dihydrothiophenes.
Scientific Research Applications
3-(3-(Chloromethyl)pentyl)thiophene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 3-(3-(Chloromethyl)pentyl)thiophene is primarily based on its ability to interact with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 2-(Chloromethyl)thiophene
- 3-(Bromomethyl)thiophene
- 3-(3-(Bromomethyl)pentyl)thiophene
Comparison:
- Uniqueness: 3-(3-(Chloromethyl)pentyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
- Chemical Properties: Compared to 2-(Chloromethyl)thiophene, the this compound has a longer alkyl chain, affecting its solubility and reactivity.
- Biological Activity: The presence of the chloromethyl group enhances its potential as an antimicrobial and anticancer agent compared to its brominated counterparts .
Biological Activity
3-(3-(Chloromethyl)pentyl)thiophene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described as a thiophene ring substituted with a chloromethyl group and a pentyl chain. This configuration is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with thiophene rings often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the chloromethyl group enhances the reactivity of the compound, potentially increasing its biological efficacy.
1. Anticancer Activity
Several studies have evaluated the anticancer potential of thiophene derivatives. For instance, a study highlighted that thiophene-based compounds demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 26.6 µg/ml to 28.3 µg/ml, comparable to established chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µg/ml) |
---|---|---|
3-(Chloromethyl)pentylthiophene | A549 | 27.7 |
Doxorubicin | A549 | 28.3 |
3-(Chloromethyl)pentylthiophene | HepG2 | 26.6 |
Doxorubicin | HepG2 | 21.6 |
2. Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been documented. Compounds similar to this compound displayed promising activity against various bacterial strains, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
3. Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. Compounds containing thiophene rings have shown to inhibit tyrosinase activity effectively, with some derivatives achieving IC50 values as low as 0.006 µM . This suggests that this compound may also possess similar inhibitory effects.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Tyrosinase Inhibition : By binding to the active site of tyrosinase, it may prevent the conversion of L-DOPA to melanin.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that derivatives of thiophene exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a potential therapeutic window for further development.
- Tyrosinase Inhibition : A comparative study showed that certain thiophene derivatives had better tyrosinase inhibition than traditional agents like kojic acid, suggesting their potential use in dermatological formulations.
Properties
Molecular Formula |
C10H15ClS |
---|---|
Molecular Weight |
202.74 g/mol |
IUPAC Name |
3-[3-(chloromethyl)pentyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-2-9(7-11)3-4-10-5-6-12-8-10/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
HPUCCKCYPAOCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1=CSC=C1)CCl |
Origin of Product |
United States |
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